Ethyl 5-methylthiophene-3-carboxylate basic properties
Ethyl 5-methylthiophene-3-carboxylate basic properties
An In-depth Technical Guide to Ethyl 5-methylthiophene-3-carboxylate
Introduction
Ethyl 5-methylthiophene-3-carboxylate, with CAS Number 19163-50-9, is a substituted thiophene derivative that serves as a pivotal building block in modern organic synthesis. The thiophene ring, a sulfur-containing five-membered heterocycle, is a well-recognized pharmacophore and a key component in the development of advanced materials. The strategic placement of a methyl group at the 5-position and an ethyl carboxylate at the 3-position provides a versatile scaffold with distinct sites for chemical modification. This combination of an electron-donating group (methyl) and an electron-withdrawing group (ester) imparts unique reactivity to the thiophene core, making it a valuable precursor for creating diverse molecular architectures.
This guide provides a comprehensive technical overview of Ethyl 5-methylthiophene-3-carboxylate for researchers, scientists, and professionals in drug development and material science. It covers the molecule's fundamental properties, reliable synthetic methodologies, key reactive characteristics, and critical safety protocols, offering field-proven insights to facilitate its effective application in research and development.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are the cornerstone of its application in any experimental setting. The data for Ethyl 5-methylthiophene-3-carboxylate are summarized below, compiled from reliable chemical supplier databases.
Data Summary Table
| Property | Value | Source |
| CAS Number | 19163-50-9 | |
| Molecular Formula | C₈H₁₀O₂S | |
| Molecular Weight | 170.23 g/mol | |
| Physical Form | Liquid | |
| Appearance | Colorless to Slightly Pale Yellow, Clear Liquid | [1] |
| Purity | ≥95% | |
| Boiling Point | 91°C at 2.3 kPa | [1] |
| Relative Density | 1.23 | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |
Spectroscopic Profile
While detailed spectra should be run on each batch, the expected spectroscopic data based on the structure are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals corresponding to the aromatic protons on the thiophene ring (typically in the δ 7.0-8.0 ppm range), a quartet for the ethyl ester's methylene (-OCH₂-) group, a singlet for the C5-methyl protons, and a triplet for the ethyl ester's terminal methyl (-CH₃) group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carbonyl carbon of the ester (δ ~160-170 ppm), quaternary and protonated carbons of the thiophene ring, the methylene carbon of the ethyl group, and the two distinct methyl carbons.
-
IR (Infrared) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (around 1700-1720 cm⁻¹), C-H stretches for the alkyl and aromatic groups, and characteristic C=C and C-S stretching frequencies for the thiophene ring.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (170.23). Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.
Synthesis Methodology: A Practical Approach
The synthesis of substituted thiophenes is a well-established area of organic chemistry. While various methods exist, a common and reliable strategy involves the construction of the thiophene ring followed by functional group manipulation. The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, but for non-aminated thiophenes like the title compound, classical cyclization or modification strategies are employed.[2][3]
A practical and scalable synthesis can be envisioned via the esterification of 5-methylthiophene-3-carboxylic acid. This approach avoids the use of highly reactive or cryogenic reagents like n-butyllithium, which are often cited in older procedures but pose challenges for large-scale production.[4]
Protocol: Fisher Esterification of 5-methylthiophene-3-carboxylic acid
This protocol describes a standard laboratory procedure for converting the parent carboxylic acid to the desired ethyl ester. The causality behind this choice is its simplicity, use of inexpensive reagents, and high-yielding nature. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylthiophene-3-carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition: Add an excess of absolute ethanol (EtOH), which serves as both the reactant and the solvent (approx. 10-20 eq).
-
Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).
-
Heating: Heat the reaction mixture to reflux (approximately 78°C, the boiling point of ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). The product is expected to be in the organic phase.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 5-methylthiophene-3-carboxylate.
Synthesis Workflow Diagram
Caption: Fisher esterification workflow for synthesizing the title compound.
Key Reactions and Synthetic Utility
Ethyl 5-methylthiophene-3-carboxylate is a versatile intermediate due to its multiple reactive sites: the ester functionality and the thiophene ring. This allows for a wide range of subsequent chemical transformations, making it a valuable scaffold in multi-step syntheses.
-
Ester Group Modifications:
-
Hydrolysis: The ethyl ester can be easily hydrolyzed back to the parent carboxylic acid under basic (e.g., NaOH, KOH) or acidic conditions. This acid is a common precursor for amides, acid chlorides, and other carboxylic acid derivatives.
-
Reduction: The ester can be reduced to the corresponding primary alcohol ( (5-methylthiophen-3-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by heating in the presence of the corresponding alcohol and a catalyst.
-
-
Thiophene Ring Reactions:
-
Electrophilic Aromatic Substitution: The thiophene ring is more reactive than benzene towards electrophilic substitution. The directing effects of the C5-methyl (activating) and C3-ester (deactivating) groups will influence the position of substitution. Halogenation (e.g., with NBS for bromination) or nitration would likely occur at the C2 or C4 positions.
-
Metal-Catalyzed Cross-Coupling: Following halogenation of the thiophene ring (e.g., at the 2-position), the resulting halo-thiophene can participate in Suzuki, Stille, or Sonogashira cross-coupling reactions to form C-C bonds, linking the thiophene core to other aromatic or aliphatic fragments.[5] This is a cornerstone of modern drug discovery for building molecular complexity.
-
Synthetic Diversification Diagram
Caption: Potential synthetic pathways starting from the core molecule.
Applications in Research and Development
Thiophene derivatives are integral to many biologically active compounds.[6] While specific applications for Ethyl 5-methylthiophene-3-carboxylate itself are primarily as an intermediate, its structural motifs are found in compounds with a wide range of uses.
-
Pharmaceutical Development: The 2-aminothiophene scaffold, closely related to the title compound, is a building block for drugs with anti-inflammatory, antimicrobial, and neurological activities.[7] Ethyl 5-methylthiophene-3-carboxylate serves as a non-aminated analogue for creating novel therapeutic agents, where the ester can be converted to an amide to mimic a peptide bond or the ring can be further functionalized to interact with biological targets.[8]
-
Agrochemicals: Thiophene-containing molecules are used in the formulation of pesticides and herbicides. The unique structure of this compound allows for the development of new agrochemicals with potentially improved efficacy and better environmental profiles.[2]
-
Material Science: Thiophene is the fundamental repeating unit in polythiophene, a class of conductive polymers. Functionalized thiophenes like Ethyl 5-methylthiophene-3-carboxylate can be used to synthesize bespoke polymers with tailored electronic properties for applications in organic electronics, sensors, and energy storage devices.[7]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical. The information below is a summary of best practices and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
-
Respiratory Protection: Use a vapor respirator or work in a well-ventilated fume hood to avoid inhalation.[1]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[1]
-
Eye Protection: Safety glasses with side-shields or goggles are required. A face shield may be necessary if there is a splash risk.[1]
-
Skin and Body Protection: Wear a standard laboratory coat. Protective boots may be required for larger quantities.[1]
First Aid Measures
-
Inhalation: Remove the victim to fresh air. If symptoms persist, seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[9]
Handling and Storage
-
Handling: Handle in a well-ventilated place, preferably a fume hood. Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge. Avoid contact with skin, eyes, and clothing.[1][11]
-
Storage: Keep the container tightly closed. Store in a cool, dark, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[1] The recommended storage is at room temperature under an inert atmosphere.
Conclusion
Ethyl 5-methylthiophene-3-carboxylate is more than just a chemical compound; it is a versatile tool for molecular innovation. Its stable yet reactive nature, coupled with multiple sites for functionalization, makes it an invaluable intermediate in the synthesis of complex target molecules. From pharmaceuticals to advanced materials, the pathways originating from this scaffold are numerous and impactful. This guide has provided the core technical knowledge—from fundamental properties and synthesis to reactivity and safety—required for its effective and safe utilization. As researchers continue to push the boundaries of science, the role of such foundational building blocks will remain as critical as ever.
References
-
Title: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Source: PMC (PubMed Central) URL: [Link]
-
Title: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Source: ChemBK URL: [Link]
-
Title: Ethyl 5-amino-3-methylthiophene-2-carboxylate | C8H11NO2S | CID 2064026 Source: PubChem URL: [Link]
-
Title: Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases Source: Asian Journal of Chemistry URL: [Link]
-
Title: Ethyl 5-methylthiophene-3-carboxylate Source: MilliporeSigma URL: [Link]
-
Title: 5751-81-5(Ethyl 5-methylthiophene-2-carboxylate) Source: Kuujia.com URL: [Link]
-
Title: SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate Source: Fisher Scientific URL: [Link]
-
Title: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF Source: ResearchGate URL: [Link]
-
Title: Ethyl 2-amino-4-methylthiophene-3-carboxylate Source: PMC (PubMed Central) URL: [Link]
-
Title: Supporting Information - Chemistry—A European Journal Source: Wiley Online Library URL: [Link]
-
Title: Optimizing Organic Synthesis with Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (C10H13NO3S) Source: PubChemLite URL: [Link]
-
Title: Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF Source: ResearchGate URL: [Link]
-
Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction... Source: SpringerLink URL: [Link]
-
Title: Practical preparation of ethyl 2-methylthiophene-3-carboxylate Source: PubMed URL: [Link]
-
Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impactfactor.org URL: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 6. impactfactor.org [impactfactor.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.nl [fishersci.nl]
- 10. tcichemicals.com [tcichemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
